molecular formula C11H8ClNO2 B1369577 Methyl 7-chloroisoquinoline-3-carboxylate CAS No. 365998-38-5

Methyl 7-chloroisoquinoline-3-carboxylate

Cat. No. B1369577
Key on ui cas rn: 365998-38-5
M. Wt: 221.64 g/mol
InChI Key: CMOINENCXVRJRP-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester (1.45 g) was dissolved in dichloromethane (40 ml), and oxalyl chloride (0.57 ml) was added dropwise. After the mixture was stirred at room temperature for 30 minutes, ferric chloride (1.17 g) was added at an ambient temperature of about −10° C. to stir the mixture at room temperature for 4 days. 1N Hydrochloric acid was added, and the resultant mixture was diluted with dichloromethane to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in methanol (38 ml), and concentrated sulfuric acid (2 ml) was added to heat the mixture for 20 hours under reflux. An aqueous solution of sodium hydrogencarbonate was added to the reaction mixture, the resultant mixture was extracted with dichloromethane, and the extract was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→ethyl acetate) to obtain the title compound (0.25 g) as colorless crystals.
Name
(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
1.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH3:15])[N:5]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[CH:10]C=1)C=O.[C:17](Cl)(=O)C(Cl)=O.Cl.Cl[CH2:25][Cl:26]>>[Cl:26][C:25]1[CH:17]=[C:13]2[C:12]([CH:15]=[C:4]([C:3]([O:2][CH3:1])=[O:16])[N:5]=[CH:8]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester
Quantity
1.45 g
Type
reactant
Smiles
COC([C@@H](N(C=O)C1=CC=C(C=C1)Cl)C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
ferric chloride
Quantity
1.17 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir the mixture at room temperature for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (38 ml)
ADDITION
Type
ADDITION
Details
concentrated sulfuric acid (2 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
to heat the mixture for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
An aqueous solution of sodium hydrogencarbonate was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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